molecular formula C9H11NOS B1315036 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide CAS No. 57021-58-6

4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide

Cat. No. B1315036
CAS RN: 57021-58-6
M. Wt: 181.26 g/mol
InChI Key: MDTDPEHJGYVJHS-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide is a chemical compound with the CAS Number: 57021-58-6 . It has a molecular weight of 181.26 and its IUPAC name is 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .


Synthesis Analysis

In a study, some 4,5,6,7-tetrahydrobenzo[b]-thiophene derivatives were synthesized for biological evaluation . The synthesis involved the use of Fe3O4 and Fe3O4/SiO2 nanoparticles (NPs) supported with a new Schiff base . Another study mentioned the condensation of an amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde, yielding a potentially tridentate Schiff base .


Molecular Structure Analysis

The InChI Code for 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide is 1S/C9H11NOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H2,10,11) . The InChI key is MDTDPEHJGYVJHS-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound has been used in the synthesis of new Schiff bases and copper (II) complexes . It has also been used in the synthesis of nanoparticles for biological evaluation .


Physical And Chemical Properties Analysis

4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide is a solid substance . It has a molecular weight of 181.26 .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . It is recommended to avoid ingestion and inhalation, and to ensure adequate ventilation .

Future Directions

The compound and its derivatives have shown potential in the development of new chemopreventive and chemotherapeutic agents against colorectal cancer cell lines . Further optimization of these compounds could lead to the development of effective treatments for colorectal cancer .

properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTDPEHJGYVJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481559
Record name 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide

CAS RN

57021-58-6
Record name 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
S Mukherjee, A De - Journal of chemical research. Synopses …, 1994 - pascal-francis.inist.fr
Keyword (fr) Alkylation Composé tricyclique Cyclisation Hétérocycle oxygène soufre Lactone Lithiation 1-Benzothiéno [2, 3-c] pyrane dérivé Benzo [b] thiophène-2-carboxylique acide (3…
Number of citations: 3 pascal-francis.inist.fr
JK Sodhi, S Wong, DS Kirkpatrick, L Liu… - Drug Metabolism and …, 2015 - ASPET
GDC-0834, a Bruton’s tyrosine kinase inhibitor investigated as a potential treatment of rheumatoid arthritis, was previously reported to be extensively metabolized by amide hydrolysis …
Number of citations: 59 dmd.aspetjournals.org
L Liu, J Di Paolo, J Barbosa, H Rong, K Reif… - Journal of Pharmacology …, 2011 - ASPET
Bruton's tyrosine kinase (BTK) plays a critical role in the development, differentiation, and proliferation of B-lineage cells, making it an attractive target for the treatment of rheumatoid …
Number of citations: 99 jpet.aspetjournals.org
L Liu, JS Halladay, Y Shin, S Wong, M Coraggio… - Drug metabolism and …, 2011 - ASPET
(R)-N-(3-(6-(4-(1,4-Dimethyl-3-oxopiperazin-2-yl)phenylamino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide (GDC-…
Number of citations: 75 dmd.aspetjournals.org
M Gold, L Köhler, C Lanzloth, I Andronache… - European Journal of …, 2020 - Elsevier
A series of forty-six 5,6-annulated 2-arylthieno [2,3-d]pyrimidin-4(3H)-ones were prepared as potentially pleiotropic anticancer drugs with variance in the tubulin-binding …
Number of citations: 8 www.sciencedirect.com
H Amawi, C Karthikeyan, R Pathak, N Hussein… - European journal of …, 2017 - Elsevier
In this study, a series of 13 structural variants of thieno[2,3d]pyrimidine derivatives (6a-6m) were synthesized and screened for cytotoxicity in a panel of colorectal, ovarian, and brain …
Number of citations: 46 www.sciencedirect.com
Z Zhang, W Tang - Acta Pharmaceutica Sinica B, 2018 - Elsevier
Drug metabolism as a discipline plays an important role in drug discovery and development and the effects of drug metabolism on pharmacokinetics (PK), pharmacodynamics (PD), and …
Number of citations: 238 www.sciencedirect.com
Q Liang, Y Chen, K Yu, C Chen, S Zhang… - European Journal of …, 2017 - Elsevier
Currently there are several irreversible BTK inhibitors targeting Cys481 residue under preclinical or clinical development. However, most of these inhibitors also targeted other kinases …
Number of citations: 22 www.sciencedirect.com
TK Pradhan, SC Ghosh, A De - Arkivoc, 2003 - arkat-usa.org
Manifold uses of heteroatom directed ortho-metalation which is responsible for its wide application in aromatic and heteroaromatic chemistry include regiocontrolled introduction of …
Number of citations: 12 www.arkat-usa.org
YG Shin, SA Jones, SC Murakami, L Liu… - Biomedical …, 2012 - Wiley Online Library
A liquid chromatographic–tandem mass spectrometric (LC‐MS/MS) method was developed and validated for the determination of GDC‐0834 and its amide hydrolysis metabolite (M1) …

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